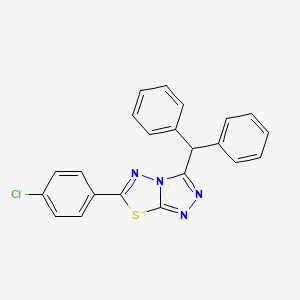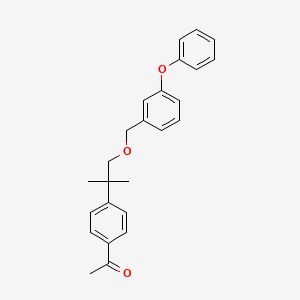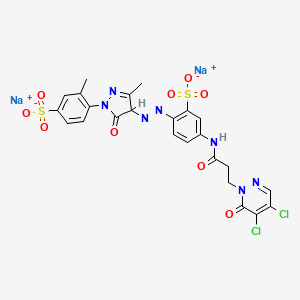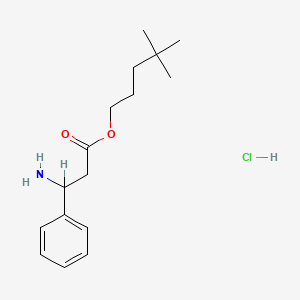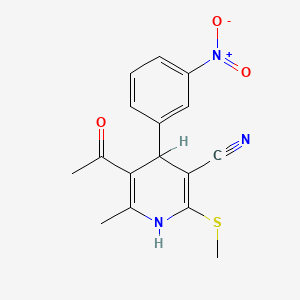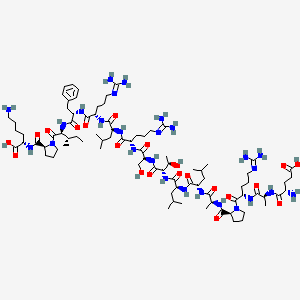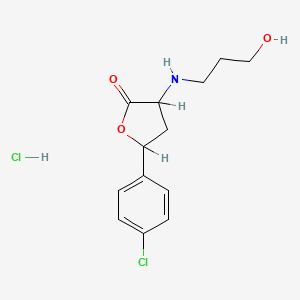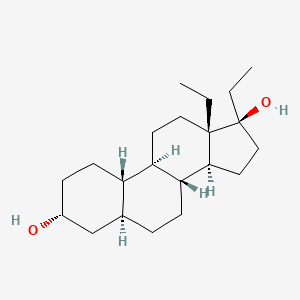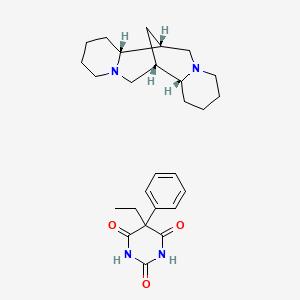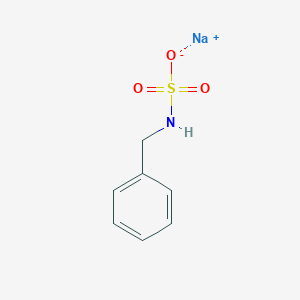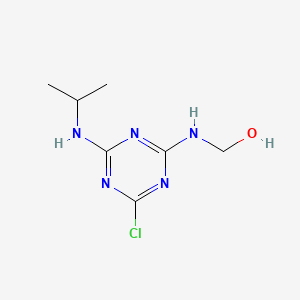
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound includes a triazine ring substituted with chloro, hydroxymethylamino, and isopropylamino groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Substitution Reactions: The first step involves the substitution of one chlorine atom in cyanuric chloride with an isopropylamine group under controlled conditions.
Hydroxymethylation: The second substitution involves the introduction of a hydroxymethylamino group. This can be achieved by reacting the intermediate product with formaldehyde and an appropriate amine under basic conditions.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethylamino group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it to primary amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Hydrolysis: Breakdown products of the triazine ring.
Aplicaciones Científicas De Investigación
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine has several scientific research applications:
Agriculture: Used as a herbicide to control weed growth in crops.
Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Environmental Science: Studied for its role in the degradation of pollutants and its impact on ecosystems.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets:
Herbicidal Action: Inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, leading to the disruption of electron transport and energy production.
Antimicrobial Action: Interferes with the synthesis of nucleic acids and proteins in microorganisms, leading to cell death.
Anticancer Action: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: Another s-triazine herbicide with similar herbicidal action but different substituents.
Simazine: Similar to atrazine, used as a herbicide with a different substitution pattern.
Cyanuric Chloride: A precursor for various triazine derivatives, including 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its hydroxymethylamino and isopropylamino groups provide versatility in chemical modifications and applications, distinguishing it from other triazine derivatives.
Propiedades
Número CAS |
29450-57-5 |
|---|---|
Fórmula molecular |
C7H12ClN5O |
Peso molecular |
217.66 g/mol |
Nombre IUPAC |
[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C7H12ClN5O/c1-4(2)10-7-12-5(8)11-6(13-7)9-3-14/h4,14H,3H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
HMCLDNOCDXUQBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)NCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

